(2-oxocyclohex-3-en-1-yl) acetate
Overview
Description
(2-oxocyclohex-3-en-1-yl) acetate: is an organic compound characterized by a cyclohexene ring with a ketone group at the second position and an acetate group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of appropriate precursors under acidic or basic conditions
Oxidation-Oximization: Another method involves the oxidation-oximization of cyclohexane with ammonium acetate, which can yield cyclohexanone oxime as an intermediate.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can lead to the formation of alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: The compound’s structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (2-oxocyclohex-3-en-1-yl) acetate exerts its effects involves interactions with specific molecular targets. For example, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the acetate group.
Cyclohexene: Lacks both the ketone and acetate groups.
Cyclohexanol: Contains a hydroxyl group instead of a ketone.
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Biological Activity
(2-Oxocyclohex-3-en-1-yl) acetate, a compound derived from the cyclohexene family, has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial properties and interactions with biological systems.
Synthesis and Structural Characterization
The synthesis of this compound typically involves acetylation processes using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The compound can be characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus aureus ATCC 25923 | 16 |
MRSA 15019301 | <100 |
MRSA 18032913 | <100 |
Enterococcus faecalis ATCC 29212 | 256 |
These results suggest that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism by which this compound exerts its antibacterial effects may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways. The compound's lipophilicity, enhanced by the acetyl group, likely contributes to its ability to penetrate bacterial membranes more effectively than its non-acetylated counterparts .
Study 1: Efficacy Against Resistant Strains
In a study assessing the efficacy of this compound against resistant bacterial strains, it was found to demonstrate bactericidal activity at concentrations of 32 mg/L against MRSA after a 4-hour exposure period. This study underscores the compound's potential as a therapeutic agent against antibiotic-resistant infections .
Study 2: Time-Kill Curves
Time-kill assays were conducted to evaluate the bactericidal effects over time. Results indicated that concentrations of this compound at 64 mg/L significantly reduced viable counts of S. aureus within the first few hours, although the effect diminished after prolonged exposure . This temporal analysis is critical for understanding dosing regimens in clinical settings.
Properties
IUPAC Name |
(2-oxocyclohex-3-en-1-yl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJDZULOVJEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC=CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464295 | |
Record name | ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55444-14-9 | |
Record name | ACETIC ACID 2-OXO-CYCLOHEX-3-ENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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